Ciglitazone belonged to a class of drugs known as thiazolidinediones (TZDs). These medications work by improving the body's sensitivity to insulin, a hormone crucial for regulating blood sugar levels. Research has utilized ciglitazone to investigate the mechanisms by which TZDs enhance insulin action in muscle and fat tissues []. Studies employing ciglitazone have helped scientists understand how these drugs improve insulin signaling pathways, ultimately leading to better control of blood sugar.
Ciglitazone is a compound belonging to the thiazolidinedione class, which was developed by Takeda Pharmaceuticals in the early 1980s. Although it was never marketed as a medication, it is recognized as a prototypical compound for this class of drugs. The chemical formula of ciglitazone is C₁₈H₂₃N₁O₃S, and it has a molecular weight of approximately 333.45 g/mol. This compound is characterized by its selective binding to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism .
Ciglitazone's significance lies in its ability to act as a PPARγ agonist [, ]. PPARγ is a transcription factor involved in regulating various cellular processes, including glucose and lipid metabolism []. By binding to PPARγ, ciglitazone is thought to influence gene expression in a way that improves insulin sensitivity, leading to better blood sugar control [].
Ciglitazone functions primarily as a PPARγ agonist, exhibiting an effective concentration (EC50) of 3.0 µM. Upon binding to PPARγ, it influences various metabolic pathways, including adipogenesis and insulin sensitivity. The compound's mechanism involves the modulation of gene expression related to fat cell differentiation and glucose uptake, although specific
Ciglitazone demonstrates significant biological activity, particularly in its role as an anti-hyperglycemic agent. In vivo studies using ob/ob mice have shown that ciglitazone effectively lowers blood glucose levels. Additionally, it inhibits differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC) while promoting adipogenesis and decreasing osteoblastogenesis in human mesenchymal stem cells. Notably, ciglitazone also reduces vascular endothelial growth factor (VEGF) production in human granulosa cells, indicating potential applications in conditions like ovarian hyperstimulation syndrome .
Although specific synthetic pathways for ciglitazone are not extensively detailed in available literature, it is synthesized through methods typical for thiazolidinediones. Generally, these methods involve the formation of the thiazolidine ring followed by various functional group modifications to achieve the desired pharmacological properties. The synthesis may include reactions such as condensation and substitution reactions involving aromatic ethers and thioketones .
Despite not being approved for clinical use, ciglitazone has been studied for its potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus. Its ability to enhance insulin sensitivity and influence adipocyte differentiation makes it a candidate for further research into obesity-related conditions. Additionally, its effects on VEGF production suggest possible applications in reproductive health and conditions associated with angiogenesis .
Ciglitazone's interactions primarily involve its binding to PPARγ and subsequent modulation of metabolic pathways. Studies have indicated that ciglitazone can influence the activity of enzymes involved in glucose metabolism and lipid homeostasis. Furthermore, it has been shown to interact with various signaling pathways related to cell differentiation and proliferation, although detailed interaction profiles remain limited .
Ciglitazone shares structural and functional similarities with other thiazolidinediones, notably:
Compound Name | PPARγ Agonist | Approved Use | Unique Features |
---|---|---|---|
Pioglitazone | Yes | Type 2 Diabetes | Fewer side effects; more favorable safety profile |
Rosiglitazone | Yes | Type 2 Diabetes | Associated with cardiovascular risks |
Troglitazone | Yes | Type 2 Diabetes | Withdrawn due to hepatotoxicity |
Ciglitazone is unique as it serves as a precursor for understanding the therapeutic potential of thiazolidinediones despite never being marketed itself. Its specific actions on VEGF production and other cellular processes may differentiate it from its analogues .
Ciglitazone possesses the molecular formula C₁₈H₂₃NO₃S and exhibits a molecular weight of 333.4 to 333.45 grams per mole [1] [2] [3]. The compound is systematically named as 5-{4-[(1-methylcyclohexyl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione according to International Union of Pure and Applied Chemistry nomenclature standards [2] [4]. The chemical structure consists of a central 1,3-thiazolidine-2,4-dione ring system substituted at position 5 with a 4-[(1-methylcyclohexyl)methoxy]benzyl group [1] [5].
The structural architecture of ciglitazone encompasses three distinct molecular regions: the thiazolidinedione heterocyclic core, the aromatic benzene ring, and the cyclohexyl substituent. The thiazolidinedione ring represents a five-membered saturated heterocycle containing sulfur at position 1, nitrogen at position 3, and carbonyl functional groups at positions 2 and 4 [6]. This core structure serves as the pharmacophoric element responsible for the compound's biological activity [1] [7].
Stereochemically, ciglitazone exists as a racemic mixture containing one defined stereocenter [2] [4]. The stereocenter is located at position 5 of the thiazolidinedione ring, where the benzyl substituent is attached. The compound demonstrates racemic properties with equal proportions of R and S enantiomers under standard conditions [4]. Both enantiomeric forms have been characterized, with the R-enantiomer identified under Chemical Abstracts Service registry number 96207-25-9 [8].
The molecular geometry exhibits a non-planar configuration due to the three-dimensional arrangement of the substituent groups. The 1-methylcyclohexyl moiety adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [9]. The benzyl group provides a flexible linker between the aromatic and aliphatic portions of the molecule, allowing conformational mobility that may be important for biological activity [10].
Ciglitazone demonstrates favorable solubility characteristics in organic solvents while exhibiting limited aqueous solubility [3] [11]. The compound shows excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 25 milligrams per milliliter [3] [11]. Similarly, ethanol serves as an effective solvent with comparable solubility levels of 25 milligrams per milliliter or greater [3] [11]. These solubility properties make the compound suitable for various analytical and research applications requiring organic solvent systems.
The stability profile of ciglitazone has been extensively characterized under different storage conditions. Stock solutions prepared in dimethyl sulfoxide demonstrate remarkable stability, maintaining chemical integrity for up to three months when stored at negative twenty degrees Celsius [3] [11]. At room temperature storage, the solid form of ciglitazone remains stable, although refrigerated storage at 2 to 8 degrees Celsius is recommended for optimal long-term preservation [3] [12]. The compound exhibits a tan or white crystalline solid appearance under standard conditions [3] [12].
Thermal properties include a well-defined melting point range of 130 to 131 degrees Celsius [3]. The predicted boiling point has been calculated at 504.5 plus or minus 23.0 degrees Celsius, although this value represents a theoretical estimate based on molecular modeling approaches [3]. The compound demonstrates thermal stability up to its melting point, after which decomposition processes may occur.
Chemical stability studies have indicated that ciglitazone maintains structural integrity under neutral pH conditions. The predicted pKa value of 6.36 plus or minus 0.50 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [3]. This pH stability profile contributes to the compound's suitability for biological applications and pharmaceutical formulations.
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of ciglitazone through both proton and carbon-13 techniques. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the molecular structure [13] [14]. The spectrum displays signals corresponding to the methylene protons of the thiazolidinedione ring, aromatic protons of the benzyl group, and the complex multipicity patterns arising from the cyclohexyl substituent [13] [14].
The proton nuclear magnetic resonance spectrum exhibits a characteristic singlet at approximately 12.0 parts per million, attributed to the secondary amine proton of the thiazolidinedione ring [14]. This signal appears in the downfield region due to the electron-withdrawing effects of the adjacent carbonyl groups. The methylene protons attached to the thiazolidinedione ring generate a singlet at approximately 4.1 parts per million, integrating for two protons [13] [14]. Aromatic protons typically appear as complex multipicity patterns in the 7.0 to 8.0 parts per million region [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework within ciglitazone. The spectrum displays characteristic signals for the carbonyl carbons of the thiazolidinedione ring, typically appearing in the 160 to 170 parts per million region [15]. The aromatic carbon signals appear in the expected 120 to 140 parts per million range, while aliphatic carbons of the cyclohexyl and methoxy groups appear in the upfield regions [16] [17].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 333, corresponding to the intact molecular ion [1] [3] [4]. Fragmentation patterns reveal characteristic losses associated with the various structural components, including the cyclohexyl group and aromatic substituents [18]. The mass spectral data consistently supports the proposed molecular formula and structural assignment.
Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in ciglitazone. The spectrum displays prominent carbonyl stretching vibrations corresponding to the thiazolidinedione ring system [15] [14]. Additional characteristic absorptions include aromatic carbon-hydrogen stretches, nitrogen-hydrogen stretches from the secondary amine, and carbon-oxygen stretching vibrations from the ether linkage [19] [20] [21]. These spectroscopic features provide a molecular fingerprint that enables definitive identification of the compound.
Crystallographic analysis of ciglitazone and related thiazolidinedione compounds reveals important structural features that influence both physical properties and biological activity. The crystalline form of ciglitazone adopts a three-dimensional packing arrangement stabilized by intermolecular hydrogen bonding interactions [22]. These hydrogen bonds typically involve the secondary amine proton of the thiazolidinedione ring and the carbonyl oxygen atoms of adjacent molecules, creating extended networks that contribute to crystal stability.
The conformational analysis of ciglitazone demonstrates significant flexibility in the molecular structure, particularly around the linkage between the thiazolidinedione ring and the benzyl substituent [10] [23]. Molecular modeling studies indicate that the compound can adopt multiple low-energy conformations due to rotation around single bonds. The 1-methylcyclohexyl group maintains its preferred chair conformation across different molecular orientations, providing conformational stability to this portion of the molecule [9].
Structural studies of ciglitazone bound to its biological target, peroxisome proliferator-activated receptor gamma, reveal that the compound can adopt alternate binding modes within the receptor pocket [10]. These conformational variations may contribute to the compound's biological activity profile and provide insights into structure-activity relationships. The flexibility of the benzyl linker allows the molecule to adjust its conformation to optimize interactions with amino acid residues in the binding site.
The dihedral angles between different ring systems in ciglitazone contribute to its overall three-dimensional shape and influence its binding properties. Crystallographic data from related thiazolidinedione compounds suggest that the angle between the aromatic ring and the thiazolidinedione core typically ranges from several degrees to nearly perpendicular orientations [24] [22]. This conformational flexibility represents an important feature that enables the molecule to adapt to different binding environments.
Temperature-dependent structural studies indicate that ciglitazone maintains its conformational preferences across a range of temperatures relevant to biological systems. The compound demonstrates conformational stability under physiological conditions while retaining sufficient flexibility to accommodate binding site requirements. These structural characteristics contribute to the compound's effectiveness as a research tool and its historical importance in the development of thiazolidinedione-based therapeutics.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃NO₃S [1] [2] [3] |
Molecular Weight | 333.4-333.45 g/mol [1] [2] [3] |
Melting Point | 130-131°C [3] |
Solubility in DMSO | ≥25 mg/mL [3] [11] |
Solubility in Ethanol | ≥25 mg/mL [3] [11] |
Storage Stability | 3 months at -20°C in DMSO [3] [11] |
pKa (predicted) | 6.36 ± 0.50 [3] |
Stereochemistry | Racemic mixture [2] [4] |
Molecular Ion (m/z) | 333 [1] [3] [4] |
Spectroscopic Technique | Characteristic Features |
---|---|
¹H NMR (DMSO-d₆) | δ 12.0 ppm (NH), δ 4.1 ppm (CH₂) [13] [14] |
¹³C NMR | 160-170 ppm (C=O), 120-140 ppm (aromatic) [16] [17] [15] |
Mass Spectrometry | Molecular ion at m/z 333 [1] [3] [4] |
IR Spectroscopy | C=O stretches, N-H, aromatic C-H [19] [20] [21] [15] [14] |
Health Hazard